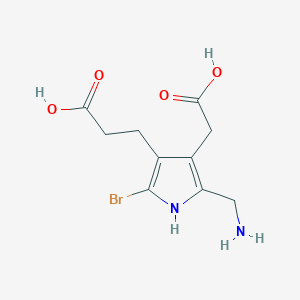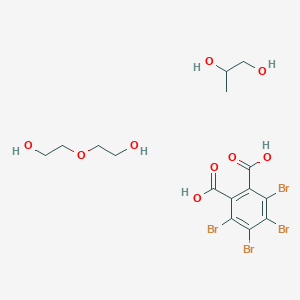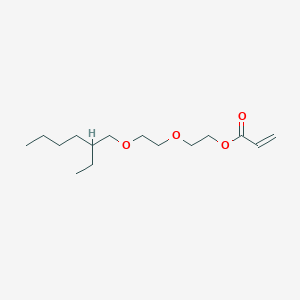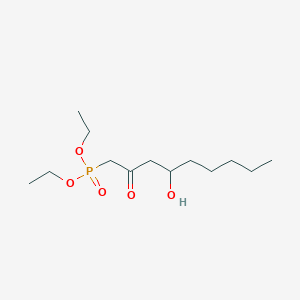
Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate
描述
1,2-二油酰基-3-硬脂酰基-rac-甘油是一种三酰基甘油,由sn-1和sn-2位置的油酸以及sn-3位置的硬脂酸组成 。该化合物属于甘油酯的一种,是生物系统中重要的脂类类别。
准备方法
合成路线和反应条件
1,2-二油酰基-3-硬脂酰基-rac-甘油可以通过涉及甘油和相应脂肪酸的酯化反应合成。反应通常涉及在回流条件下使用硫酸或对甲苯磺酸等催化剂 。然后使用诸如柱色谱等技术纯化反应混合物,以分离出所需产物。
工业生产方法
在工业环境中,1,2-二油酰基-3-硬脂酰基-rac-甘油的生产涉及大规模酯化过程。这些过程通常使用连续流动反应器来维持最佳反应条件并最大限度地提高产率。然后对产品进行各种纯化步骤,包括蒸馏和结晶,以确保高纯度 。
化学反应分析
反应类型
1,2-二油酰基-3-硬脂酰基-rac-甘油会经历几种类型的化学反应,包括:
氧化: 该反应会导致形成过氧化物和其他氧化降解产物。
水解: 在水和脂肪酶等酶的存在下,该化合物可以被水解以释放游离脂肪酸和甘油。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
水解: 酶促水解通常使用脂肪酶在温和的水性条件下进行。
转酯化: 通常在回流条件下使用甲醇钠或硫酸等催化剂.
形成的主要产物
氧化: 过氧化物和醛。
水解: 游离脂肪酸(油酸和硬脂酸)和甘油。
转酯化: 新的甘油酯和醇.
科学研究应用
1,2-二油酰基-3-硬脂酰基-rac-甘油在科学研究中具有多种应用:
化学: 用作研究脂类氧化和水解反应的模型化合物。
生物学: 研究其在细胞脂类代谢和信号通路中的作用。
医学: 研究其对脂类相关疾病的潜在影响及其在药物递送系统中的应用。
作用机制
1,2-二油酰基-3-硬脂酰基-rac-甘油的作用机制涉及它与脂类膜和酶的相互作用。该化合物可以整合到脂质双层中,从而影响膜的流动性和渗透性。它还可以作为脂肪酶的底物,脂肪酶水解酯键以释放游离脂肪酸和甘油。这些游离脂肪酸随后可以参与各种代谢途径,影响细胞功能 。
相似化合物的比较
类似化合物
1,2-二油酰基-3-硬脂酰基-rac-甘油: 在sn-1和sn-2位置含有油酸而不是油酸.
1,2-二硬脂酰基-3-亚油酰基-rac-甘油: 在sn-1和sn-2位置含有硬脂酸,在sn-3位置含有亚油酸.
独特性
1,2-二油酰基-3-硬脂酰基-rac-甘油的独特性在于sn-1和sn-2位置存在反式脂肪酸油酸。这种构型赋予了不同的物理和化学性质,例如更高的熔点和与顺式对应物相比不同的反应性 。
属性
IUPAC Name |
2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25,27-28,30,54H,4-24,26,29,31-53H2,1-3H3/b28-25+,30-27+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNHWWNZNIGDAQ-WGSDILPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/CCCCCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H106O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
887.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031144 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2410-28-8 | |
| Record name | Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031144 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
22.5 - 23.5 °C | |
| Record name | Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031144 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Cyclopropanecarboxylic acid, 1-[(phenylmethyl)amino]-, methyl ester (9CI)](/img/structure/B39249.png)






